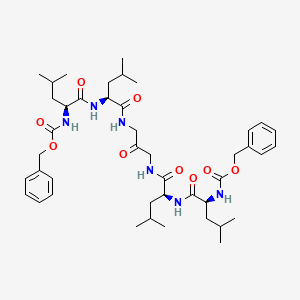

(Z-LL)2 ketone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of (Z-LL)2 Ketone involves the coupling of N-Carboxybenzoyl-L-leucyl-L-leucyl with amino acetone. The reaction conditions typically require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve large-scale peptide synthesis techniques, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

(Z-LL)2 Ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Cancer Research

In cancer biology, (Z-LL)2 ketone has been utilized to study the role of SPP in tumor progression. For instance, research indicates that inhibiting SPP with this compound can lead to altered cleavage patterns of signal peptides that may affect cancer cell behavior. In one study, the compound was shown to significantly reduce the processing of specific signal peptides involved in breast cancer progression .

Case Study: Breast Cancer

- Objective : To evaluate the impact of this compound on signal peptide processing in breast cancer cells.

- Findings : Downregulation of SPP activity through this compound treatment correlated with reduced tumor cell proliferation and altered signaling pathways.

Virology

This compound has also demonstrated efficacy in virology, particularly in studies involving viral infections such as dengue virus and Bombyx mori nucleopolyhedrovirus. The compound has been shown to inhibit viral replication by targeting SPP activity necessary for viral envelope protein processing.

Case Study: Dengue Virus

- Objective : To assess the effect of this compound on dengue virus viability.

- Findings : Treatment with this compound resulted in a 100-fold reduction in virus viability, highlighting its potential as an antiviral agent .

Proteolytic Enzyme Studies

The compound is extensively used to investigate the function and inhibition of various proteolytic enzymes beyond SPP. Its ability to selectively inhibit SPP allows researchers to better understand the roles these enzymes play in cellular processes.

Data Table: Inhibition Potency of this compound

| Enzyme Target | IC50 Value (nM) | Reference |

|---|---|---|

| Signal Peptide Peptidase | 10 | |

| Cysteine Protease | 50 | |

| Other Peptidases | Variable |

Mechanistic Insights

The mechanism by which this compound exerts its inhibitory effects involves reversible binding to the active site of the target enzyme. This mechanism is crucial for developing selective inhibitors for therapeutic applications. The compound's structure mimics natural substrates, allowing it to effectively compete for binding sites on proteases .

Wirkmechanismus

The primary mechanism of action of (Z-LL)2 Ketone involves the inhibition of signal peptide peptidase (SPP). This enzyme is responsible for the cleavage of signal peptides, which are essential for protein targeting and translocation. By inhibiting SPP, this compound prevents the processing of signal peptides, leading to the accumulation of unprocessed peptides in the cytosol . This inhibition affects various cellular pathways, including protein turnover, gene expression, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

(Z-LL)2 Ketone is unique in its selective inhibition of signal peptide peptidase. Similar compounds include:

LY-411,575: A γ-secretase inhibitor that also affects SPP activity but with different potency.

Compound E: Another γ-secretase inhibitor with selective inhibition of human SPP.

Calpain Inhibitor I: A protease inhibitor with broader specificity, affecting multiple proteases including SPP. The uniqueness of this compound lies in its high selectivity and potency towards SPP, making it a valuable tool in studying the specific roles of this enzyme in various biological processes.

Biologische Aktivität

(Z-LL)2 ketone, also known as 2,2'-(2-oxo-1,3-propanediyl)bis[N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucinamide], is a synthetic compound primarily recognized for its role as an inhibitor of signal peptide peptidase (SPP). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

- Chemical Structure : this compound contains a ketone functional group which allows it to act as a reversible inhibitor by mimicking the transition state of peptide substrates. This structural feature is critical for its interaction with the active site of SPP.

- Inhibition Mechanism : The compound exhibits an IC50 value of approximately 50 nM against SPP, indicating its potency in inhibiting the processing of signal peptides, particularly in the context of hormone processing and viral replication .

Biological Activity

-

Inhibition of Signal Peptide Processing :

- This compound effectively inhibits the processing of signal peptides involved in various cellular functions. In particular, it has been shown to block the processing of prolactin signal peptides and other related substrates .

- Case Study : In a study involving primary T-cells, treatment with this compound led to significant accumulation of Fas ligand fragments, confirming its role in modulating SPP activity .

-

Antiviral Activity :

- The compound has demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). Studies indicate that this compound reduces HSV-1 replication both in vitro and in vivo, suggesting its potential as an antiviral agent .

- Quantitative Findings : Incubation with this compound resulted in a 100-fold reduction in viral viability, highlighting its effectiveness against viral infections .

- Impact on Cellular Processes :

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[3-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56)/t34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVCWQUNPMKMER-BQYLNSIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H64N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313664-40-3 | |

| Record name | 1, 3-Di-(N-carboxybenzoyl-leucyl-leucyl)amino acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313664403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.